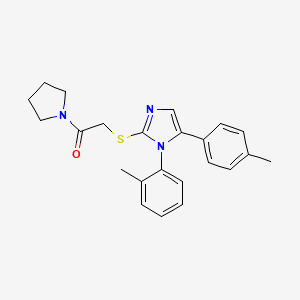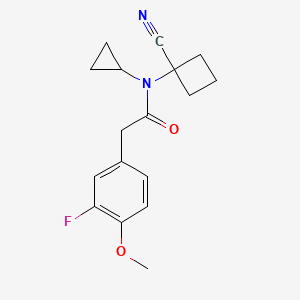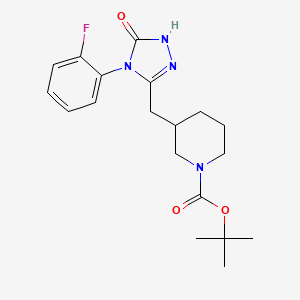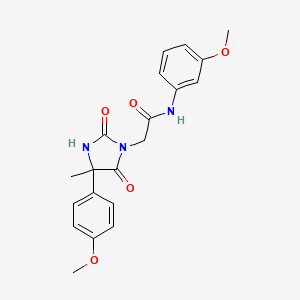
1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that involve complex heterocyclic structures, which are often explored for their diverse chemical reactions, properties, and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including the formation of C-N, C-O, and C-S bonds. A novel, metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines has been developed, representing a facile approach for the formation of these bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
Molecular Structure Analysis
The analysis of molecular structures of heterocyclic compounds is crucial for understanding their chemical behavior and properties. Techniques such as IR, 1H NMR, mass spectra, and elemental analyses are typically employed to elucidate the chemical structures of newly synthesized compounds (Attaby et al., 2006).
Chemical Reactions and Properties
Heterocyclic compounds can undergo various chemical reactions, offering a versatile toolkit for synthetic chemists. For example, 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts act as ambident nucleophilic zwitterions, participating in reactions to produce polyfunctionalized pyrrole and thiophene derivatives (Cheng et al., 2010).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including melting points, solubility, and stability, can be influenced by the nature of their substituents and the structural framework. These properties are essential for determining the compound's suitability for specific applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and acidity or basicity, are pivotal in defining the potential uses of heterocyclic compounds. For instance, the acid dissociation constants and antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been explored, indicating their potential as antimicrobial agents (Nural et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
- Derivatives of similar compounds have been synthesized and evaluated for their antifungal activities. Compounds showed moderate activity against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata (Mamolo et al., 2003).
- Research on related compounds has also highlighted their potential as antiviral agents, particularly against HSV1 and HAV-MBB (Attaby et al., 2006).
- Synthesis of polymers based on related structures has been conducted, revealing how substituents can significantly impact the properties like UV-visible absorption, electrochemical gaps, and electrical conductivity of the polymers (Pandule et al., 2014).
- A novel cathinone derivative related to the compound was identified and characterized, marking its importance in forensic and clinical laboratories for identifying compounds with similar backbone structures (Bijlsma et al., 2015).
Radiosynthesis and Biological Studies
- Research on similar compounds involved the radiosynthesis of potential PET tracers for orexin2 receptors, although they did not show appropriate brain uptake or tracer retention in animal models (Liu et al., 2012).
- Synthesis of methyl derivatives of related compounds revealed their antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimycobacterial agents (Nural et al., 2018).
Eigenschaften
IUPAC Name |
2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-17-9-11-19(12-10-17)21-15-24-23(26(21)20-8-4-3-7-18(20)2)28-16-22(27)25-13-5-6-14-25/h3-4,7-12,15H,5-6,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXGPZKOYDYQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)

![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)
![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)
![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)

